2,8-Dimethylnona-1,3,7-triene
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Overview
Description
2,8-Dimethylnona-1,3,7-triene is an organic compound with the molecular formula C11H18. It is a type of alkatriene, characterized by having three double bonds in its structure. This compound is known for its role in various biological and chemical processes, particularly in plant defense mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,8-Dimethylnona-1,3,7-triene can be synthesized through several methods. One common approach involves the esterification of nonane-based alcohols with methyl or vinyl reagents, followed by dehydration and distillation to obtain the target product . Another method includes the use of farnesyl diphosphate as a precursor, which undergoes enzymatic conversion to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using readily available raw materials. The process may include catalytic reactions and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylnona-1,3,7-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: It can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve halogens or other electrophilic reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction typically produces saturated hydrocarbons .
Scientific Research Applications
2,8-Dimethylnona-1,3,7-triene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,8-Dimethylnona-1,3,7-triene involves its role as a signaling molecule in plants. It is produced in response to herbivore attack and helps attract natural predators of the herbivores, thereby protecting the plant . The molecular targets and pathways involved include the activation of specific enzymes and the release of volatile organic compounds that serve as chemical signals .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-2,6,8-nonatriene
- 4,8-Dimethyl-1,3,7-nonatriene (Z)-isomer
Uniqueness
2,8-Dimethylnona-1,3,7-triene is unique due to its specific structure and the positions of its double bonds, which confer distinct chemical and biological properties. Its ability to act as a signaling molecule in plant defense mechanisms sets it apart from other similar compounds .
Properties
CAS No. |
764650-59-1 |
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Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
2,8-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C11H18/c1-10(2)8-6-5-7-9-11(3)4/h6,8-9H,1,5,7H2,2-4H3 |
InChI Key |
MHIFKJMNCRZIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC=CC(=C)C)C |
Origin of Product |
United States |
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